![molecular formula C7H9BrN2O B1520211 2-Bromo-5-isopropoxypyrazine CAS No. 959238-74-5](/img/structure/B1520211.png)
2-Bromo-5-isopropoxypyrazine
Overview
Description
2-Bromo-5-isopropoxypyrazine is a chemical compound with the molecular formula C7H9BrN2O. It has an average mass of 217.063 Da and a monoisotopic mass of 215.989822 Da .
Molecular Structure Analysis
The molecular structure of 2-Bromo-5-isopropoxypyrazine consists of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted at positions 2 and 5 by a bromine atom and an isopropoxy group respectively .Physical And Chemical Properties Analysis
2-Bromo-5-isopropoxypyrazine has a density of 1.5±0.1 g/cm3, a boiling point of 236.9±35.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.5 mmHg at 25°C. It has an enthalpy of vaporization of 45.4±3.0 kJ/mol and a flash point of 97.0±25.9 °C .Scientific Research Applications
Organic Synthesis and Medicinal Chemistry
2-Bromo-5-isopropoxypyrazine: is a versatile building block in organic synthesis. It can undergo various chemical reactions, including Suzuki-Miyaura coupling , which is widely used in the synthesis of complex organic molecules . This compound’s reactivity towards palladium-catalyzed cross-coupling makes it valuable for creating new chemical entities in drug discovery and development.
Pharmacology
In pharmacology, 2-Bromo-5-isopropoxypyrazine derivatives are explored for their potential biological activities. Pyrrolopyrazine scaffolds, to which this compound is related, have shown a range of activities such as antimicrobial, anti-inflammatory, and kinase inhibitory effects . This compound could serve as a precursor in the synthesis of bioactive molecules with potential therapeutic applications.
Agriculture
The use of 2-Bromo-5-isopropoxypyrazine in agriculture could be investigated for its role as a precursor to compounds with pesticidal properties. Pyrrolopyrazine derivatives have exhibited various biological activities, including antibacterial and antifungal, which could be beneficial in developing new agrochemicals .
Environmental Science
2-Bromo-5-isopropoxypyrazine: may have applications in environmental science, particularly in the study of atmospheric degradation of similar brominated compounds. Understanding its behavior could contribute to assessing the environmental impact of new halogenated fire retardants .
Biochemistry
In biochemistry, the effects of pyrazine derivatives on cellular processes are of interest. Studies have shown that similar compounds can influence the stability of the genetic apparatus in cells, which could have implications for understanding mutagenesis and cell cycle regulation .
properties
IUPAC Name |
2-bromo-5-propan-2-yloxypyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O/c1-5(2)11-7-4-9-6(8)3-10-7/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLUGZXLKGHHNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CN=C(C=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30671686 | |
Record name | 2-Bromo-5-[(propan-2-yl)oxy]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30671686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-isopropoxypyrazine | |
CAS RN |
959238-74-5 | |
Record name | 2-Bromo-5-[(propan-2-yl)oxy]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30671686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.